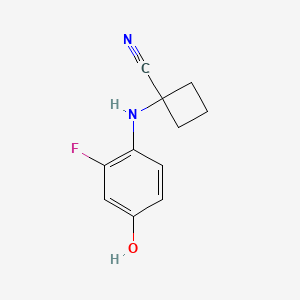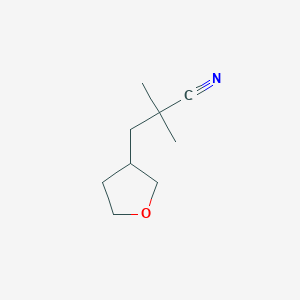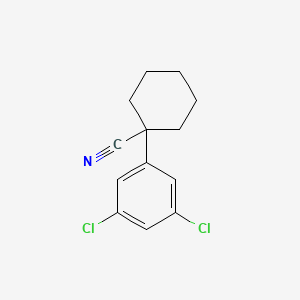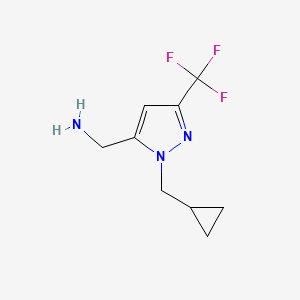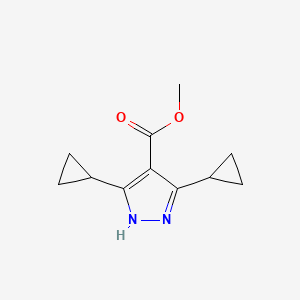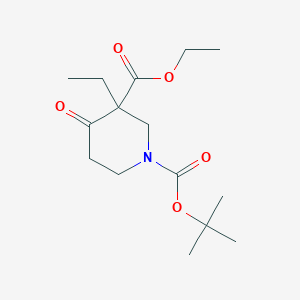
1-(Tert-butyl) 3-ethyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate
Vue d'ensemble
Description
“1-(Tert-butyl) 3-ethyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C12H19NO5 . It is also known by other names such as “1-tert-butyl 3-Ethyl 4-oxopyrrolidine-1,3-dicarboxylate” and "1,3-Pyrrolidinedicarboxylic acid, 4-oxo-, 1- (1,1-dimethylethyl) 3-ethyl ester" .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C12H19NO5 . The InChI code for this compound is 1S/C12H19NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3 .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point of 56.0 to 61.0 °C . The compound should be stored under inert gas and in a temperature between 0-10°C . It is sensitive to moisture and heat .Applications De Recherche Scientifique
Environmental and Biodegradation Studies
- Biodegradation and Fate in Environment : Research on ethyl tert-butyl ether (ETBE), a compound with structural similarities (i.e., containing tert-butyl and ethyl groups), discusses its biodegradation and fate in soil and groundwater. ETBE can be aerobically biodegraded by microorganisms, suggesting potential environmental remediation applications for similar compounds (Thornton et al., 2020).
Synthetic and Industrial Applications
- Synthetic Applications : A review focused on the synthesis of vandetanib, a therapeutic agent, discussed synthetic routes involving tert-butyl and ethyl groups. This highlights the role of these functional groups in complex organic synthesis, potentially indicating similar applications for the compound (Mi, 2015).
Advanced Material and Chemical Engineering
- Polymer Membranes for Purification : In the context of fuel additives like methyl tert-butyl ether (MTBE), polymer membranes have been explored for the separation and purification of components, illustrating advanced applications in chemical engineering and materials science (Pulyalina et al., 2020).
Safety And Hazards
This compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
Propriétés
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-6-15(12(18)20-7-2)10-16(9-8-11(15)17)13(19)21-14(3,4)5/h6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTDHSASYHRIQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(CCC1=O)C(=O)OC(C)(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl) 3-ethyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1469387.png)
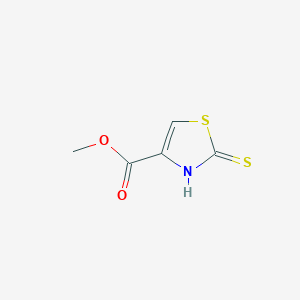
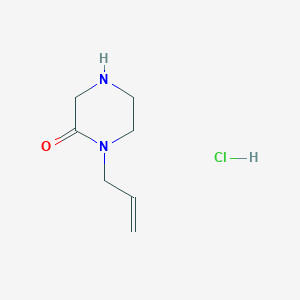
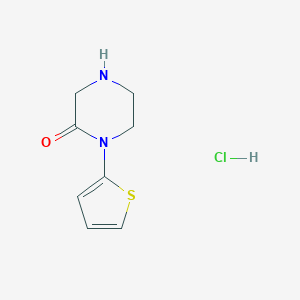
![{2-[2-(4-Amino-2-methoxyphenoxy)-ethoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1469393.png)
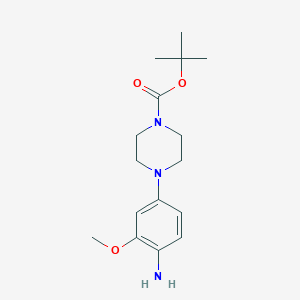
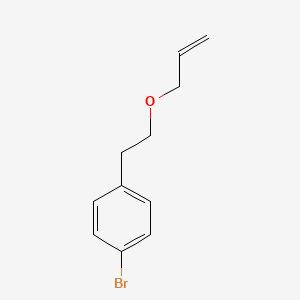
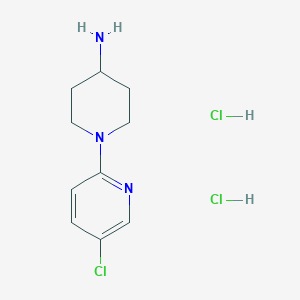
![8-(4-Bromophenoxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B1469400.png)
